molecular formula C16H19P B8481396 Isobutyldiphenylphosphine CAS No. 5952-47-6

Isobutyldiphenylphosphine

Cat. No. B8481396
M. Wt: 242.29 g/mol
InChI Key: ZMCQDWVJSMTPJV-UHFFFAOYSA-N
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Patent
US04668823

Procedure details

265 ml of a 1.8 Molar titrated solution of 477 mmoles of isobutylmagnesium iodide in ether was added dropwise to a stirred solution of 85.35 g (476.8 mmoles) of phenyldichlorophosphine in 750 ml of anhydrous ether, maintained at -25° C. under an inert atmosphere. After stirring for 15 minutes at a temperature of -25° C., the reaction mixture was allowed to gradually warm to a temperature of 0° C. 308 ml of a 2.01 Molar solution of 620 mmoles of phenylmagnesium bromide in ether was added dropwise at a temperature of between 0° C. and +10° C., then the solution was warmed to reflux for one-half hour. The mixture was then hydrolyzed. Distillation yielded an impure isobutyldiphenylphosphine. 31P-NMR δ=-20.66 ppm (relative intensity 999.96), δ=-5.88 ppm (relative intensity 26.64 probably triphenylphosphine), δ=-34.23 ppm (relative intensity 74.75, probably diisobutylphenylphosphine), and δ=-60.57 ppm (relative intensity 123.65, probably (phenyl)(i-butyl)PH), BP=97°-101° C. at 0.15 torr.
Name
isobutylmagnesium iodide
Quantity
477 mmol
Type
reactant
Reaction Step One
Quantity
85.35 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
620 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]I)[CH:2]([CH3:4])[CH3:3].[C:7]1([P:13](Cl)Cl)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:16]1([Mg]Br)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CCOCC>[CH2:1]([P:13]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
isobutylmagnesium iodide
Quantity
477 mmol
Type
reactant
Smiles
C(C(C)C)[Mg]I
Step Two
Name
Quantity
85.35 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(Cl)Cl
Name
Quantity
750 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
620 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 minutes at a temperature of -25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to gradually warm to a temperature of 0° C
TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one-half hour
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C(C)C)P(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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